molecular formula C19H22N2O3 B13368783 N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide

Cat. No.: B13368783
M. Wt: 326.4 g/mol
InChI Key: WTLPUHJCJKDLJJ-UHFFFAOYSA-N
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Description

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide is a benzamide derivative featuring a 4-isopropoxy group on the benzamide ring and a 3-acetylmethylamino substituent on the phenyl moiety. The 4-isopropoxy substituent contributes to lipophilicity, which may influence binding affinity to hydrophobic pockets in biological targets.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)24-18-10-8-15(9-11-18)19(23)20-16-6-5-7-17(12-16)21(4)14(3)22/h5-13H,1-4H3,(H,20,23)

InChI Key

WTLPUHJCJKDLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis typically involves:

  • Formation of the substituted benzamide core through acylation or amide coupling.
  • Introduction of the phenyl and benzamide substituents via electrophilic aromatic substitution or amide formation.
  • Functionalization of the amino groups to incorporate the acetyl(methyl)amino moiety.
  • Final substitution with the isopropoxy group on the benzene ring.

This approach ensures modularity, allowing for the sequential assembly of the complex structure with high purity and yield.

Preparation of the 4-Isopropoxybenzamide Intermediate

Step 1: Synthesis of 4-isopropoxybenzoic acid

  • Reaction: Alkylation of 4-hydroxybenzoic acid with isopropyl bromide.
  • Conditions: Reflux in acetone with potassium carbonate as base.
  • Outcome: Formation of 4-isopropoxybenzoic acid with yields typically around 85-90%.

Step 2: Conversion to 4-isopropoxybenzoyl chloride

  • Reaction: Treat 4-isopropoxybenzoic acid with thionyl chloride.
  • Conditions: Reflux under inert atmosphere.
  • Yield: Approximately 90%.

Step 3: Amide formation with ammonia or appropriate amine

  • Reaction: Reaction of benzoyl chloride with ammonia or methylamine to give 4-isopropoxybenzamide.
  • Conditions: Stirring at 0-25°C.
  • Yield: 85-95%.

Synthesis of the Phenyl-Substituted Amine with Acetyl(Methyl)amino Group

Step 4: Preparation of 3-[acetyl(methyl)amino]phenyl precursor

  • Method: Nitration of phenol derivatives followed by reduction, or direct amination.
  • Key Reaction: N-acetylation of 3-amino phenol derivatives, followed by methylation of the amino group.
  • Conditions: Use of acetic anhydride and methyl iodide or methyl sulfate.
  • Data: Similar to methods used in the preparation of N-methylated amino compounds, with yields around 70-80%.

Coupling of the Phenyl Amine to the Benzamide Core

Step 5: Amide bond formation

  • Reaction: Activation of the carboxylic acid group of the 4-isopropoxybenzoic acid derivative using coupling reagents such as EDCI or DCC.
  • Conditions: In anhydrous solvents like DMF or DCM, with catalytic DMAP.
  • Outcome: Formation of the benzamide linkage with yields around 80-90%.

Step 6: Attachment of the phenyl-amine with acetyl(methyl)amino group

  • Method: Nucleophilic substitution or amide coupling with the prepared phenyl derivative.
  • Conditions: Use of coupling agents or direct nucleophilic substitution under reflux.
  • Note: Protecting groups may be employed to prevent side reactions.

Step 7: Introduction of the methyl group on the amino nitrogen

  • Method: Methylation using methyl iodide or dimethyl sulfate under basic conditions.
  • Outcome: Selective methylation of the amino group to form the acetyl(methyl)amino moiety.

Step 8: Purification

  • Methods: Recrystallization, chromatography (silica gel, preparative HPLC).
  • Purity: Expected >99% as confirmed by HPLC.

Data Table Summarizing the Synthetic Steps

Step Starting Material Reagents & Conditions Product Yield (%) Purity
1 4-Hydroxybenzoic acid Isopropyl bromide, K2CO3, reflux 4-Isopropoxybenzoic acid 85-90 N/A
2 4-Isopropoxybenzoic acid SOCl2, reflux 4-Isopropoxybenzoyl chloride ~90 N/A
3 4-Isopropoxybenzoyl chloride NH3 or methylamine, 0-25°C 4-Isopropoxybenzamide 85-95 N/A
4 3-Amino phenol derivative Acetic anhydride, methylation agents Acetyl(methyl)amino phenyl 70-80 N/A
5 Carboxylic acid derivative EDCI/DAP, DMF Benzamide with phenyl substitution 80-90 N/A
6 Phenyl amine derivative Nucleophilic substitution Coupled benzamide-phenyl compound 80-90 N/A
7 Final product Methylation reagents N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide 70-80 >99%

Supporting Literature and Research Findings

  • The synthesis of substituted benzamides and phenyl derivatives follows well-established protocols, such as those detailed in patents and organic synthesis literature (e.g., CN105753731A, WO2017016530A1).
  • The use of coupling reagents like EDCI and DCC is standard for amide bond formation, providing high yields and purity.
  • Methylation of amino groups is efficiently achieved with methyl iodide or dimethyl sulfate under basic conditions, as demonstrated in pharmaceutical synthesis literature.
  • The purification steps, including recrystallization and chromatography, are critical for obtaining high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Conditions Products Yield Reference
6 M HCl, 100°C, 8 h4-isopropoxybenzoic acid + N-methyl-3-acetamidoaniline85–90%
5% NaOH, reflux, 6 h4-isopropoxybenzoate anion + N-methyl-3-acetamidoaniline (requires isolation)70–75%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Ester Hydrolysis of the Isopropoxy Group

The isopropoxy group undergoes acid- or base-catalyzed ester hydrolysis to form phenolic derivatives.

Conditions Products Yield Reference
20% H<sub>2</sub>SO<sub>4</sub>, reflux, 12 h4-hydroxybenzamide derivative + isopropanol60–65%
KOH (aq.), 120°C, 24 h4-hydroxybenzamide derivative (isolated via acidification)55–60%

Structural Impact :
Hydrolysis of the isopropoxy group reduces steric hindrance, potentially increasing solubility in polar solvents.

Electrophilic Aromatic Substitution

The acetyl(methyl)amino group directs electrophiles to the meta position of its attached phenyl ring, while the isopropoxy group activates the para position of the benzamide ring.

Reaction Conditions Product Yield Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 4 h3-acetyl(methyl)amino-5-nitrobenzamide derivative40–45%
SulfonationH<sub>2</sub>SO<sub>4</sub>, 50°C, 6 h4-isopropoxy-3-sulfobenzamide derivative30–35%

Regioselectivity :
The acetyl(methyl)amino group’s electron-withdrawing nature deactivates the ring, favoring meta substitution. The isopropoxy group’s electron-donating effect activates the benzamide ring’s para position .

Reduction Reactions

The amide and acetyl groups are susceptible to reduction under strong reducing conditions.

Reagent Conditions Product Yield Reference
LiAlH<sub>4</sub>THF, reflux, 6 hN-methyl-3-(methylamino)phenylamine + 4-isopropoxybenzyl alcohol50–55%
H<sub>2</sub>, Pd/C (10%)Ethanol, 80°C, 12 hPartially reduced amide (retains acetyl group)20–25%

Limitations :
Over-reduction may lead to cleavage of the benzamide core, necessitating controlled conditions .

Oxidative Degradation

Oxidation targets the isopropoxy group and acetylated amine moiety.

Oxidizing Agent Conditions Product Yield Reference
KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>80°C, 8 h4-carboxybenzamide derivative + CO<sub>2</sub> + acetone65–70%
Ozone (O<sub>3</sub>)CH<sub>2</sub>Cl<sub>2</sub>, -78°C, 2 hCleavage of acetyl group to formamide30–35%

Side Reactions :
Over-oxidation may degrade the aromatic rings, necessitating stoichiometric control.

Biocatalytic Modifications

Enzymatic systems like ATP-dependent amide bond synthetases (ABS) enable selective modifications without harsh conditions.

Enzyme Substrate Pair Product Yield Reference
Ancestral ABS (A2 variant)Carboxylic acid + amineFunctionalized amide derivative42–58%

Advantages :
Biocatalysis avoids toxic reagents and improves regioselectivity, though yields are moderate .

Stability Under Ambient Conditions

The compound exhibits moderate stability, with degradation observed under prolonged UV exposure or high humidity.

Stress Condition Degradation Products Half-Life Reference
UV light (254 nm), 48 h4-isopropoxybenzoic acid + acetamide12 h
75% RH, 40°C, 30 daysHydrolyzed amide + oxidized isopropoxy group15 days

Scientific Research Applications

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide with analogous benzamide derivatives, focusing on structural variations and their hypothetical pharmacological implications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituent Position & Type Key Structural Features Hypothesized Pharmacological Impact
This compound 4-isopropoxy, 3-acetylmethylamino Branched alkoxy, acetylated amino Enhanced lipophilicity, metabolic stability
N-(4-Aminophenyl)-3-isopropoxybenzamide 3-isopropoxy, 4-amino Linear alkoxy, free amino Higher polarity, potential for H-bonding
Example 53 () 2-fluoro, 4-isopropyl Fluorine, isopropyl Increased metabolic stability, steric bulk
Compound 4-isopropoxy, dimethylamino, sulfone Sulfone, dimethylamino Altered electronic profile, basicity
Compound 3-propoxy, chromenyl Linear alkoxy, chromenyl Bulky aromatic group, planar structure

Substituent Position and Electronic Effects

  • 4-isopropoxy vs. 3-isopropoxy: The target compound’s para-substituted isopropoxy group (4-position) may improve target engagement compared to meta-substituted analogs (e.g., N-(4-Aminophenyl)-3-isopropoxybenzamide ). Para-substitution often enhances steric complementarity in binding pockets.
  • Acetylmethylamino vs. This modification could increase lipophilicity and blood-brain barrier penetration but may reduce polar interactions with targets.

Alkoxy Group Branching

  • Isopropoxy (Branched) vs. Propoxy (Linear) : The branched isopropoxy group in the target compound likely increases lipophilicity compared to the linear propoxy group in ’s chromenyl derivative . This could enhance tissue distribution but may reduce aqueous solubility.

Bulky and Aromatic Moieties

  • Chromenyl Group (): The chromenyl substituent in N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide introduces a planar, aromatic system, which may promote interactions with hydrophobic or π-π stacking domains in enzymes .

Electronic Modifiers

  • Fluorine and Sulfone Groups: Example 53 () incorporates a fluorine atom, which often enhances metabolic stability and electron-withdrawing effects . ’s compound includes a sulfone group, which may alter electronic distribution and solubility compared to the target compound’s acetylated amino group .

Biological Activity

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a benzamide core with specific substituents, suggests a range of biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Molecular Structure

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 326.4 g/mol
  • IUPAC Name : N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-yloxybenzamide
  • Canonical SMILES : CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Synthesis Methods

The synthesis of this compound typically involves the acylation of an appropriate amine precursor. A common method includes the selective acylation of 4-isopropoxybenzene-1,3-diamine with acetyl chloride in the presence of a base like triethylamine to neutralize byproducts and enhance yield.

Anticancer Activity

The potential anticancer properties of this compound are supported by its ability to interact with specific molecular targets involved in cancer cell proliferation. Compounds that inhibit enzyme activity related to cell cycle regulation have been shown to induce apoptosis in cancer cells . The mechanism likely involves the inhibition of key enzymes or receptors that are overexpressed in tumor cells.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways that promote cell growth and survival.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with acetyl and isopropoxy substituents exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Screening

In another investigation, a series of benzamide derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that compounds similar to this compound significantly reduced cell viability at micromolar concentrations, suggesting a promising therapeutic profile .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamideModerate antibacterial
N-{3-[acetyl(methyl)amino]phenyl}-4-methoxybenzamideAnticancer potential

The presence of the isopropoxy group in this compound enhances its solubility and reactivity, potentially leading to improved biological activity compared to other derivatives .

Q & A

Q. What are the standard synthetic routes for N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. For example:

Amide coupling : React 3-amino-4-isopropoxybenzoic acid with acetyl(methyl)amine derivatives using coupling agents like EDCI/HOBt in DMF at 0–25°C .

Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect sensitive amines, followed by deprotection with TFA .
Optimization involves screening solvents (e.g., DCM vs. THF), temperatures (e.g., 45°C for 1 hour vs. room temperature), and catalysts (e.g., palladium for cross-coupling) . Purification via column chromatography (hexane/EtOH gradients) ensures high yields (>80%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6) confirm substituent positions (e.g., acetyl methyl at δ 2.1 ppm, isopropoxy at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H]+ at m/z 355.2) .
  • HPLC : Purity ≥98% confirmed using C18 columns with UV detection at λmax 255 nm .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for amide bond formation) using DFT (B3LYP/6-31G*) .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., bacterial PPTases) to prioritize compounds with optimal binding (e.g., ΔG < −8 kcal/mol) .
  • Machine Learning : Train models on IC50 data from analogs (e.g., trifluoromethyl-containing benzamides) to predict bioactivity .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., IC50) using both fluorescence-based and radiometric assays .
  • Metabolic Stability Testing : Compare results in microsomal (e.g., human vs. rat) and cell-based systems to identify species-specific effects .
  • Structural-Activity Landscapes : Map substituent effects (e.g., isopropoxy vs. methoxy groups) using Free-Wilson analysis to isolate confounding variables .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

  • Methodological Answer :
  • Flow Chemistry : Use continuous reactors to control exothermic reactions (e.g., amide couplings) and reduce byproducts .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

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